2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that features a naphthalene ring fused to a pyridazine ring, with an acetamide group attached to the nitrogen atom of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions One common method starts with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring through cyclization reactions
Preparation of Naphthalene Derivative: The naphthalene derivative can be synthesized through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Pyridazine Ring: The naphthalene derivative undergoes cyclization with hydrazine hydrate to form the pyridazine ring. This step typically requires heating under reflux conditions.
Introduction of Acetamide Group: The final step involves the reaction of the pyridazine derivative with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as naphthalene-1-carboxamide and naphthalene-2-carboxamide.
Pyridazine Derivatives: Compounds such as 3,6-dihydroxypyridazine and 3,6-dimethylpyridazine.
Uniqueness
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is unique due to its combination of a naphthalene ring and a pyridazine ring, along with the acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(23-17-9-2-1-3-10-17)15-25-22(27)14-13-20(24-25)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYBEGHMDAUPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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